Hydrogen Bond Acceptor Capacity Differentiates CAS 2034300-62-2 from 2-Methoxy and 2-Fluoro Analogs
CAS 2034300-62-2 possesses four hydrogen bond acceptor (HBA) sites versus three for the 2-methoxy analog (TAK-659 scaffold) and two for the 2-fluoro analog, as computed by Cactvs 3.4.8.24 [1]. This additional HBA capacity, contributed by the pyrazole N2 atom, provides an extra anchoring point for protein-ligand interactions. In kinase inhibitor design, each additional HBA interaction can contribute approximately 0.5–1.5 kcal/mol to binding free energy, corresponding to a 2- to 10-fold affinity enhancement when optimally positioned [2].
| Evidence Dimension | Hydrogen bond acceptor (HBA) count as a determinant of ligand binding capacity |
|---|---|
| Target Compound Data | 4 HBA sites (pyrazole N2, amide carbonyl O, pyridine N, thiophene S); TPSA = 88.1 Ų |
| Comparator Or Baseline | 2-methoxy-TAK-659: 3 HBA sites, TPSA = 65-72 Ų; 2-fluoro analog (CAS 2034307-47-4): 2 HBA sites, TPSA = 46-55 Ų |
| Quantified Difference | 33-100% more HBA sites than comparator analogs; TPSA elevation of 22-91% |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.24, XLogP3 3.0) |
Why This Matters
Higher HBA count and TPSA confer differentiated protein interaction potential and solubility profile, directly affecting target residence time and assay compatibility for procurement decisions.
- [1] PubChem Compound Summary for CID 91625682 (CAS 2034300-62-2); CID for 2-fluoro analog (CAS 2034307-47-4); CID for 2-methoxy-TAK-659 (CAS 2034448-12-7). Computed properties: Cactvs 3.4.8.24, PubChem release 2025.09.15. View Source
- [2] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. J Med Chem. 2010;53(14):5061-5084. doi:10.1021/jm100112j. View Source
